1-Isocyanonaphthalene
Overview
Description
1-Isocyanonaphthalene is an aromatic compound characterized by the presence of an isocyano group attached to a naphthalene ring
Scientific Research Applications
1-Isocyanonaphthalene has several scientific research applications:
Medicinal Chemistry: It has shown promising antifungal activity against various Candida species. This makes it a potential candidate for developing new antifungal drugs.
Materials Science: Due to its unique photophysical properties, it is used as a fluorescent probe for detecting toxic metals like mercury.
Biological Research: Its ability to act as a fluorescent marker makes it useful in studying cellular processes and imaging applications.
Safety and Hazards
Future Directions
Aromatic isocyanides, such as 1-Isocyanonaphthalene, are gaining attention as promising antifungal and anticancer drugs, as well as high-performance fluorescent analytical probes for the detection of toxic metals . Therefore, understanding the structure-behavior relationships and preparing novel potentially biologically active derivatives are of paramount importance . For example, 1-Formamido-5-Isocyanonaphthalene could be a potential drug (for example, antifungal) and the reaction can be used as a model for the preparation of other nonsymmetric formamido–isocyanoarenes .
Preparation Methods
1-Isocyanonaphthalene can be synthesized through several methods. One common synthetic route involves the reaction of 1-naphthylamine with chloroform and potassium hydroxide. This reaction proceeds via the formation of an intermediate isocyanide, which is then converted to this compound under controlled conditions . Industrial production methods often involve similar reaction pathways but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Isocyanonaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism by which 1-isocyanonaphthalene exerts its effects varies depending on the application. In antifungal activity, the compound interacts with fungal cell membranes, disrupting their integrity and leading to cell death . As a fluorescent probe, it undergoes specific chemical reactions with target ions, resulting in a measurable change in fluorescence .
Comparison with Similar Compounds
1-Isocyanonaphthalene can be compared with other similar compounds such as:
1-Amino-5-isocyanonaphthalene: This compound also exhibits antifungal properties but differs in its specific activity and potency.
1-Formamido-5-isocyanonaphthalene: This derivative is used for its enhanced fluorescent properties in aqueous environments.
5-Isocyanonaphthalene-1-ol: Known for its solvatochromic properties, making it useful in studying complex biological systems.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the isocyanonaphthalene scaffold.
Properties
IUPAC Name |
1-isocyanonaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCSLGONLAYNQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173578 | |
Record name | Naphthalene, 1-isocyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1984-04-9 | |
Record name | 1-Isocyanonaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1984-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalene, 1-isocyano- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 1-isocyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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